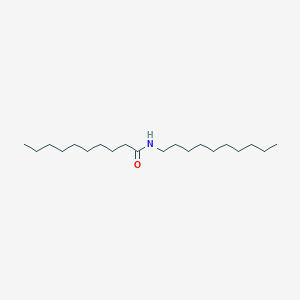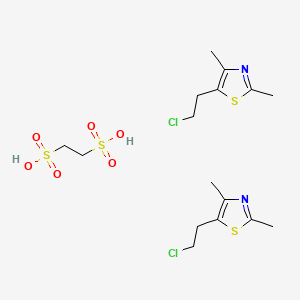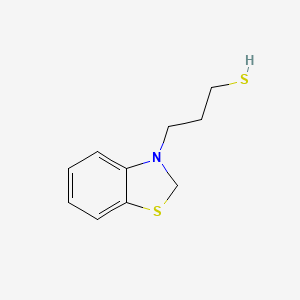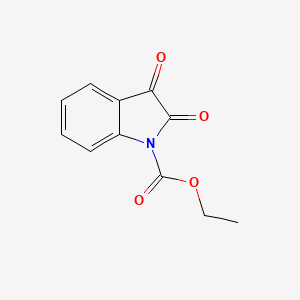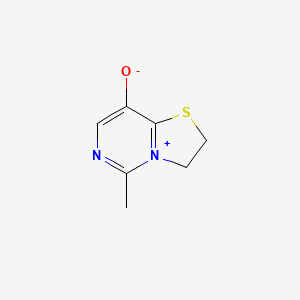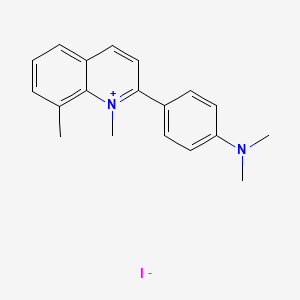
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinolinium core substituted with dimethylamino and phenyl groups, making it an interesting subject for research in organic chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide typically involves a multi-step process. One common method includes the reaction of 2-methylquinoline with p-(dimethylamino)benzaldehyde in the presence of an acid catalyst to form the intermediate compound. This intermediate is then treated with methyl iodide to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinolinium derivatives.
Reduction: Reduction reactions can convert the quinolinium core to a dihydroquinoline structure.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium salts, while reduction can produce dihydroquinoline derivatives.
Aplicaciones Científicas De Investigación
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s fluorescent properties make it useful in biological imaging and as a probe in cellular studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific cellular pathways.
Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.
Mecanismo De Acción
The mechanism by which 2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s quinolinium core can intercalate with DNA, affecting gene expression and cellular functions. Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, which is being studied for potential therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
4-N,N-dimethylamino-Nʹ-methyl-4-stilbazolium iodide: Known for its nonlinear optical properties.
2-(Dimethylamino)ethyl methacrylate: Used in polymer synthesis and as a pH-responsive material.
Uniqueness
2-(p-(Dimethylamino)phenyl)-1,8-dimethylquinolinium iodide stands out due to its unique combination of a quinolinium core and dimethylamino group, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and electronic behavior.
Propiedades
Número CAS |
25413-46-1 |
|---|---|
Fórmula molecular |
C19H21IN2 |
Peso molecular |
404.3 g/mol |
Nombre IUPAC |
4-(1,8-dimethylquinolin-1-ium-2-yl)-N,N-dimethylaniline;iodide |
InChI |
InChI=1S/C19H21N2.HI/c1-14-6-5-7-16-10-13-18(21(4)19(14)16)15-8-11-17(12-9-15)20(2)3;/h5-13H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
KJFXENGRLGJFLV-UHFFFAOYSA-M |
SMILES canónico |
CC1=C2C(=CC=C1)C=CC(=[N+]2C)C3=CC=C(C=C3)N(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


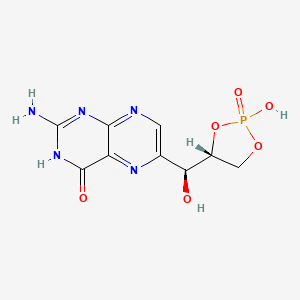

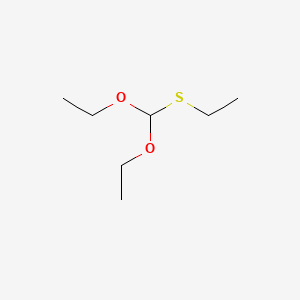
![2-[2-[(6-Oxobenzo[c]chromen-3-yl)carbamoyl]phenyl]benzoic acid](/img/structure/B14696466.png)
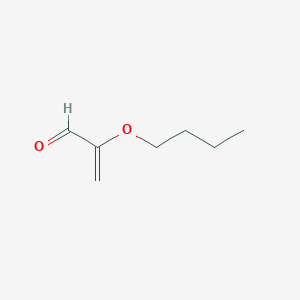
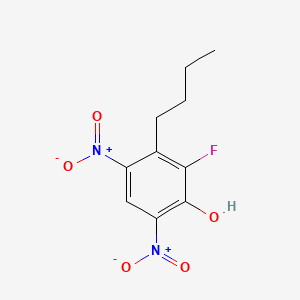

![3a,6,6,8,10a,12a-Hexamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,8,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole](/img/structure/B14696491.png)
